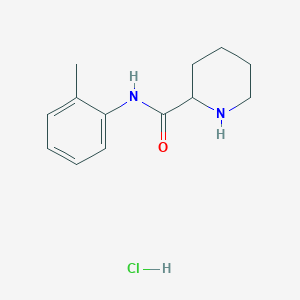

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride

Vue d'ensemble

Description

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride, also known as N-(o-Tolyl)piperidine-2-carboxamide hydrochloride, primarily targets sodium channels on the neuronal cell membrane . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, making them key targets for local anesthetics.

Mode of Action

This compound acts by binding to the intracellular surface of sodium channels, which blocks the subsequent influx of sodium into the cell . This blockage prevents action potential propagation and nerve function. When the drug diffuses away from the cell, sodium channel function is restored, and nerve propagation returns .

Biochemical Pathways

It is known that the compound’s action on sodium channels can limit the spread of seizure activity and reduce seizure propagation . The antiarrhythmic actions of the compound are mediated through effects on sodium channels in Purkinje fibers .

Pharmacokinetics

It is known that prilocaine, a similar compound, is 55% protein-bound in plasma at a concentration of 05-10 mg/mL .

Result of Action

The primary result of the action of this compound is the prevention of action potential propagation and nerve function due to its blocking effect on sodium channels . This leads to a local anesthetic effect, making it useful in procedures requiring local anesthesia.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydration of prilocaine, a similar compound, is significantly altered when the molecule is in pure water (as a hydrochloride salt) or in an amphiphilic environment (as a freebase compound) . .

Activité Biologique

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 232.32 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a 2-methylphenyl group at the nitrogen atom of the carboxamide functional group.

Target Interactions

This compound is believed to interact primarily with sodium channels in neuronal membranes, similar to other piperidine derivatives. This interaction suggests a potential role in modulating neuronal excitability:

- Binding Site : The compound likely binds to the intracellular surface of sodium channels, inhibiting sodium influx and thus affecting action potential propagation.

Biochemical Pathways

The compound's interaction with sodium channels may influence several biochemical pathways related to neuronal signaling. It has been observed to affect:

- Gene Expression : Alters the expression of genes involved in stress responses and apoptosis, indicating its potential impact on cellular survival mechanisms.

- Enzyme Interaction : Exhibits interactions with cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for pharmacokinetics and drug-drug interactions.

Pharmacological Effects

This compound has shown various pharmacological effects:

- CYP Enzyme Inhibition : Demonstrated significant inhibition of cytochrome P450 enzymes, which play a vital role in drug metabolism.

- Neuropharmacological Effects : Exhibits potential as an antagonist for neurotransmitter receptors, particularly in pain modulation contexts.

In Vitro Studies

-

Cell Line Studies : The compound was tested on various human cell lines, including liver cancer cells (HepG2). Results indicated an IC value of 11.3 μM, suggesting its potential as an anti-proliferative agent .

Cell Line IC Value (μM) Effect HepG2 11.3 Apoptosis Induction - Mechanistic Insights : In studies involving neuronal cells, it was observed that this compound could significantly alter cellular signaling pathways related to apoptosis and stress response.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(2-Methylphenyl)-2-piperidinecarboxamide hydrochloride is characterized by its piperidine ring structure, which is substituted with a 2-methylphenyl group and a carboxamide functional group. Its molecular formula is , and it possesses unique properties that facilitate its use in various research applications.

Medicinal Chemistry

-

Therapeutic Potential :

- The compound has been investigated for its potential as a therapeutic agent, particularly in treating pain-related disorders. Its structural similarity to other piperidine derivatives suggests it may act as an antagonist for specific receptors, including calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine pathophysiology.

- Case studies indicate that compounds with similar structures exhibit significant neuropharmacological activities, making this compound a candidate for further exploration in pain management therapies.

- Antimicrobial Properties :

Organic Synthesis

- Building Block for Complex Molecules :

- This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

- The compound's ability to undergo nucleophilic substitution allows for the modification of the piperidine ring to enhance biological activity or synthesize related compounds for further study .

Case Studies and Research Findings

-

Neuropharmacology :

- A study published in the Journal of Medicinal Chemistry explored the binding affinity of this compound at CGRP receptors. Results indicated significant receptor modulation, suggesting its potential use in migraine treatments.

- Antimicrobial Efficacy :

Propriétés

IUPAC Name |

N-(2-methylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-6-2-3-7-11(10)15-13(16)12-8-4-5-9-14-12;/h2-3,6-7,12,14H,4-5,8-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLOZWPBBIZENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-48-4 | |

| Record name | 2-Piperidinecarboxamide, N-(2-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.